

"Citronellyl formate" chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citronellyl formate

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An In-depth Technical Guide to **Citronellyl Formate**: Chemical Properties and Structure

Introduction

Citronellyl formate (CAS No. 105-85-1) is an organic compound classified as a carboxylic ester.^[1] It is a monoterpenoid recognized for its characteristic fresh, floral, and fruity aroma, often described with notes of rose, geranium, and citrus.^{[2][3]} This versatile molecule is found naturally in various plants and essential oils, including geranium oil, and the oils of *Daphne odora* and *Cryptomeria japonica*.^{[1][4][5]} Due to its pleasant olfactory properties, **citronellyl formate** is a significant ingredient in the flavor and fragrance industries, utilized in perfumes, cosmetics, personal care products, and as a flavoring agent in food and beverages.^{[5][6][7]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in chemical and drug development fields.

Chemical Structure and Identifiers

Citronellyl formate is the formate ester of citronellol. Its structure consists of a C10 acyclic monoterpene backbone (3,7-dimethyloct-6-ene) attached to a formate functional group. The molecule possesses an asymmetric carbon at the C3 position, making it a chiral compound, though it is often used as a racemic mixture in commercial applications.^[4]

Table 1: Chemical Identifiers and Structural Information for Citronellyl Formate

Identifier	Value
IUPAC Name	3,7-dimethyloct-6-enyl formate[1]
Synonyms	3,7-dimethyloct-6-en-1-yl formate, Citronellyl methanoate[8][9]
CAS Number	105-85-1[1][10]
Molecular Formula	C ₁₁ H ₂₀ O ₂ [1][5]
Molecular Weight	184.27 g/mol [1]
SMILES	CC(CCC=C(C)C)CCOC=O[1][11]
InChI	InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3[1][10]
InChIKey	DZNVIZQPWLDQHI-UHFFFAOYSA-N[1][10]
ChEBI ID	CHEBI:31406[1]
FEMA Number	2314[1][10]

Physicochemical Properties

Citronellyl formate is a colorless to pale yellow liquid at room temperature.[2][6] It is characterized by its solubility in alcohol and most fixed oils and its insolubility in water and glycerin.[1][12]

Table 2: Physicochemical Data for Citronellyl Formate

Property	Value	Reference
Appearance	Colorless to pale yellow, clear liquid	[4][6][13]
Odor Profile	Strong, fruity, floral, rose-like	[1][12][14]
Boiling Point	235 °C at 760 mmHg	[1][4][10]
97-98 °C at 11 mmHg	[12]	
Melting Point	-58.7 °C (estimate)	[14]
Density	0.890 - 0.903 g/mL at 25 °C	[1][12]
Refractive Index	1.443 - 1.452 at 20 °C	[1][4]
Vapor Pressure	0.03495 mmHg at 23 °C	[4][15]
Flash Point	92 - 93 °C (197.6 - 199.4 °F)	[4][13]
Solubility	Soluble in alcohol and fixed oils; Insoluble in water	[1][12]
LogP (o/w)	3.80 - 3.87	[1][12]

Experimental Protocols

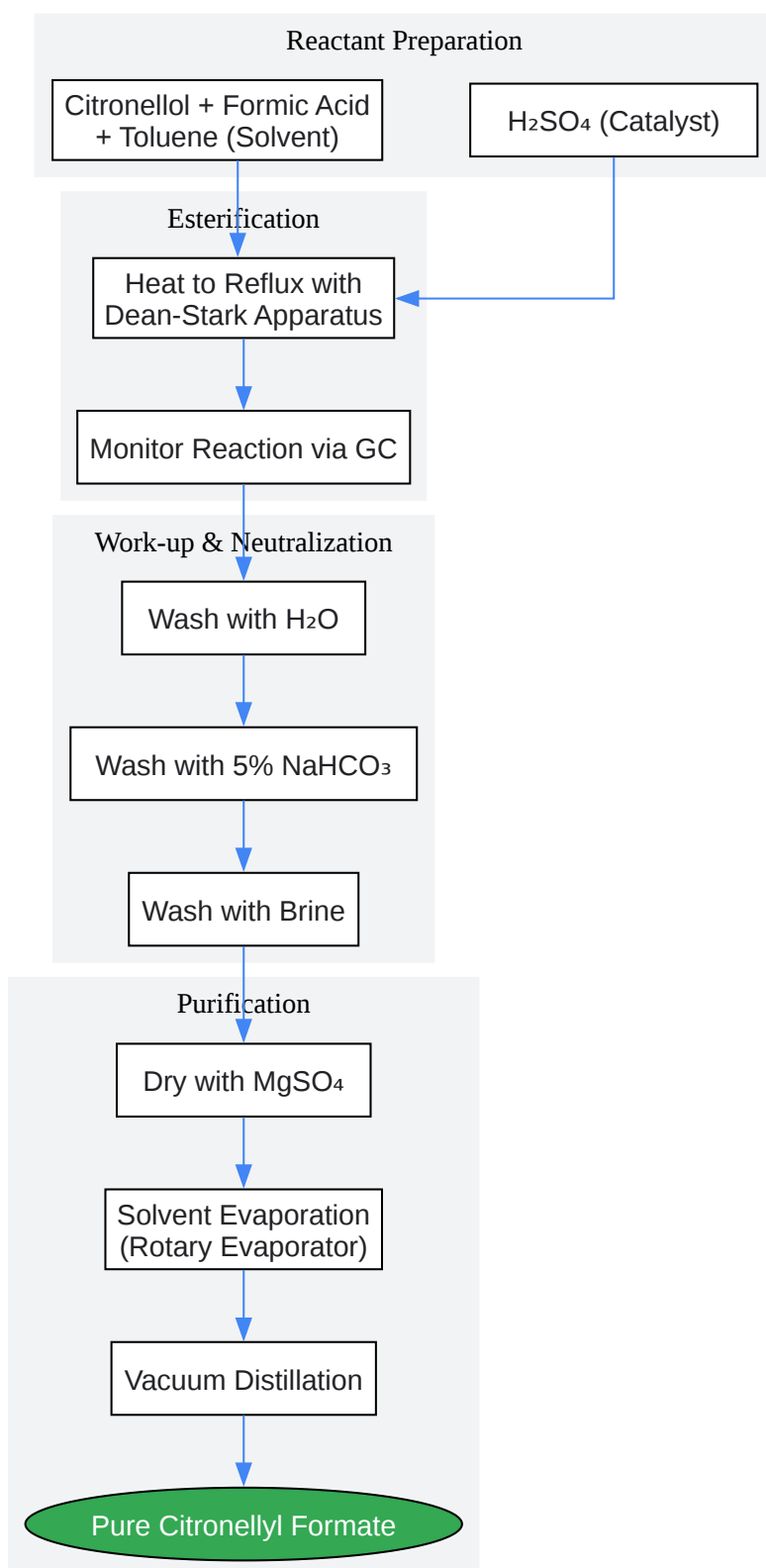
Synthesis of Citronellyl Formate

a) Acid-Catalyzed Esterification (Fischer Esterification)

Citronellyl formate is commonly synthesized via the direct esterification of citronellol with formic acid, typically in the presence of an acid catalyst.[4][16]

- Materials:
 - Citronellol (1 mole equivalent)
 - Formic acid (1.2-1.5 mole equivalents, excess to drive equilibrium)
 - Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, 0.01-0.05 mole equivalents)

- Anhydrous solvent (e.g., toluene, hexane) for azeotropic removal of water
- Sodium bicarbonate solution (5% w/v)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Methodology:
 - A reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer is charged with citronellol, formic acid, and the solvent.
 - The acid catalyst is added carefully while stirring.
 - The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.
 - The reaction is monitored by Gas Chromatography (GC) until the consumption of citronellol is complete (typically 4-8 hours).
 - Upon completion, the mixture is cooled to room temperature and transferred to a separatory funnel.
 - The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acids), and brine.
 - The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
 - The crude **citronellyl formate** is purified by vacuum distillation to yield the final product.



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Caption: Workflow for the synthesis of **citronellyl formate** via acid-catalyzed esterification.

b) Enzymatic Synthesis

An alternative, greener approach involves enzymatic synthesis using an immobilized lipase, which can offer higher selectivity and milder reaction conditions. The following protocol is adapted from the synthesis of similar formate esters.[\[17\]](#)

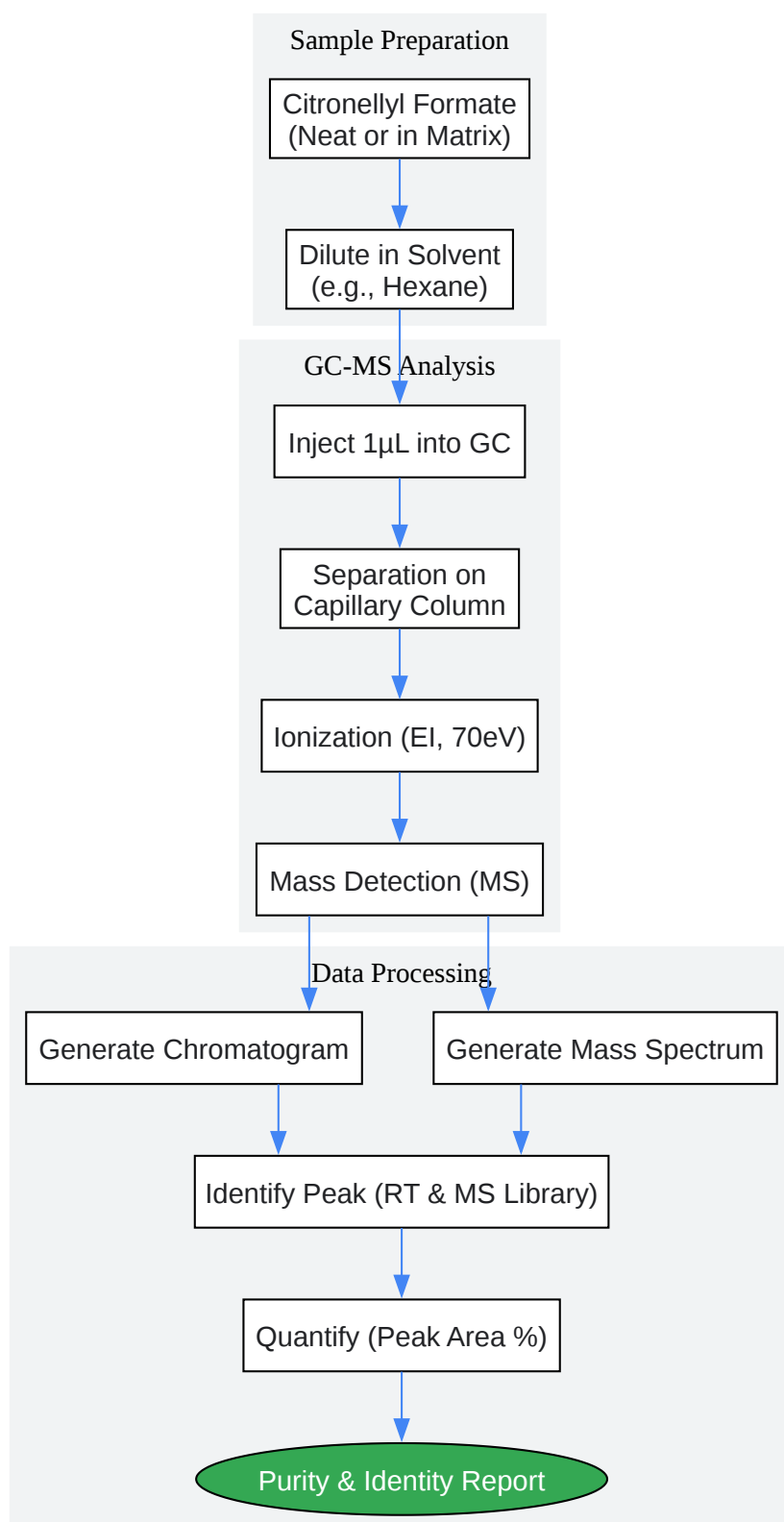
- Materials:
 - Citronellol (1 mole equivalent)
 - Formic acid (7 mole equivalents)
 - Immobilized Lipase (e.g., Novozym 435, 15 g/L)
 - Solvent (e.g., 1,2-dichloroethane or n-hexane)
- Methodology:
 - Citronellol and formic acid are dissolved in the selected solvent in a sealed reaction vessel.
 - The immobilized lipase, Novozym 435, is added to the mixture.[\[17\]](#)
 - The reaction is conducted in a shaking incubator at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 150 rpm).[\[17\]](#)
 - The conversion is monitored over time by taking aliquots and analyzing them via GC.
 - Upon reaching equilibrium or desired conversion, the enzyme is removed by simple filtration. The immobilized enzyme can often be washed and reused.[\[17\]](#)
 - The solvent and excess formic acid are removed from the filtrate under reduced pressure.
 - Further purification, if necessary, can be performed using column chromatography or vacuum distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and purity assessment of volatile compounds like **citronellyl formate**.

- Instrumentation:
 - Gas Chromatograph coupled with a Mass Spectrometer (e.g., with an Electron Ionization (EI) source).
- GC Conditions (Typical):
 - Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
 - Injector Temperature: 250 °C.
 - Injection Mode: Split (e.g., 50:1 ratio).
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 5 °C/min to 240 °C, hold for 5 minutes.
 - Kovats Retention Index: **Citronellyl formate** has reported Kovats retention indices of approximately 1261 on standard non-polar columns.[\[1\]](#)
- MS Conditions (Typical):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1 scan/second.

- Methodology:
 - Sample Preparation: Dilute the **citronellyl formate** sample in a suitable solvent (e.g., ethanol, hexane) to a concentration of approximately 100-1000 ppm.
 - Injection: Inject 1 μ L of the prepared sample into the GC injector port.
 - Data Acquisition: Acquire data throughout the GC run.
 - Data Analysis:
 - Identify the **citronellyl formate** peak based on its retention time and comparison with a known standard or its Kovats index.[\[1\]](#)
 - Confirm identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST, Wiley). Key fragments for formate esters are often observed.
 - Determine purity by calculating the peak area percentage of **citronellyl formate** relative to the total area of all integrated peaks.



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Caption: Analytical workflow for the identification and purity assessment of **citronellyl formate** by GC-MS.

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- To cite this document: BenchChem. ["Citronellyl formate" chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b091523#citronellyl-formate-chemical-properties-and-structure>]

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